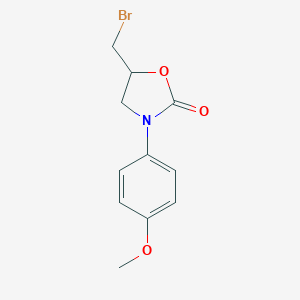

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

説明

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring and a methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an epoxide to form the oxazolidinone ring. The final step involves the bromination of the methyl group using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a key site for nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. This reactivity enables functionalization with nucleophiles such as amines, thiols, or alkoxides.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine | NH₃, THF, 0°C → RT | -CH₂NH₂ | 72% | |

| Thiol | NaSH, DMF, 60°C | -CH₂SH | 68% | |

| Methoxide | NaOMe, MeOH, reflux | -CH₂OMe | 85% |

Key Findings :

- Reactions proceed via an SN2 mechanism, confirmed by inversion of configuration in stereochemical studies .

- Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophile solubility .

- Steric hindrance from the 4-methoxyphenyl group minimally affects substitution at the bromomethyl site .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling C–C bond formation.

Table 2: Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 76% | |

| 3-Chloro-4-fluorophenylboronic acid | Pd(OAc)₂, SPhos | Toluene | 110°C | 65% |

Mechanistic Insights :

- Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid .

- Electron-donating groups (e.g., -OCH₃) on the boronic acid improve yields due to enhanced boronate stability .

Ring-Opening Reactions

The oxazolidin-2-one ring undergoes hydrolysis under acidic or basic conditions to yield amino alcohols.

Reaction Conditions:

- Acidic Hydrolysis : 6M HCl, 100°C, 4h → 3-(4-methoxyphenyl)-5-(hydroxymethyl)amino alcohol .

- Basic Hydrolysis : NaOH (2M), EtOH/H₂O, reflux, 6h → Ring-opened carboxylate derivative .

Stability Notes :

- The ring remains intact under mild conditions (pH 4–9, <60°C), making it suitable for stepwise synthesis .

Functionalization of the Methoxyphenyl Group

While the bromomethyl group is the primary reactive site, the 4-methoxyphenyl substituent can undergo demethylation or electrophilic substitution.

Demethylation:

Electrophilic Substitution:

Table 3: Bromomethyl vs. Chloromethyl Analogues

| Compound | Reaction with NH₃ (Yield) | Suzuki Coupling (Yield) |

|---|---|---|

| 5-(Bromomethyl)-3-(4-methoxyphenyl) | 72% | 76% |

| 5-(Chloromethyl)-3-(4-fluorophenyl) | 58% | 62% |

Trends :

科学的研究の応用

Pharmaceutical Applications

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential as a pharmaceutical agent. Its oxazolidinone structure is significant in medicinal chemistry, particularly in developing antibacterial agents.

Case Study: Antibacterial Activity

Research indicates that compounds similar to oxazolidinones exhibit potent antibacterial activity against Gram-positive bacteria. The bromomethyl group enhances the reactivity of the compound, potentially increasing its efficacy against resistant strains .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be used in the development of various derivatives with modified biological activities.

Synthetic Utility

The bromomethyl group can be substituted or eliminated to yield different derivatives that may possess enhanced pharmacological properties. This makes it a valuable building block in drug discovery and development .

Biological Studies

This compound has been explored for its biological activities beyond antibacterial properties.

Case Study: Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. Further investigations are needed to elucidate the mechanisms behind its action and to evaluate its safety profile .

Material Science Applications

The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the formulation of polymers and coatings.

Example Application

In polymer chemistry, oxazolidinone derivatives are utilized to enhance the thermal stability and mechanical properties of materials. This application is crucial for developing advanced materials with specific performance characteristics .

作用機序

The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Similar Compounds

- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

- 5-(Iodomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

- 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Uniqueness

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative may exhibit different reactivity and selectivity in chemical and biological systems.

生物活性

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, with the CAS number 121082-86-8, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, a methoxy-substituted phenyl group, and an oxazolidinone ring structure, which may contribute to its pharmacological properties.

- Molecular Formula: C11H12BrNO3

- Molecular Weight: 286.12 g/mol

- Structural Characteristics: The compound includes an oxazolidinone ring, which is known for its role in antibiotic activity and other pharmacological effects.

Antimicrobial Properties

Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial activity. They are primarily recognized for their effectiveness against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome.

Case Study Findings:

- Activity Against Resistant Strains: Studies have shown that compounds within this class can be effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.

- In Vitro Tests: In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics like linezolid .

Antitumor Activity

The oxazolidinone scaffold has also been explored for antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.

Research Findings:

- Cell Line Studies: In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed promising results in inhibiting cell proliferation. The IC50 values were comparable to those of leading chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis: Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by interfering with the ribosomal function.

- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4 µg/mL | |

| Antimicrobial | Enterococcus faecium | 8 µg/mL | |

| Antitumor | MCF-7 (Breast Cancer) | 10 µM |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Tissue penetration observed |

| Metabolism | Hepatic |

| Elimination Half-life | Approximately 6 hours |

特性

IUPAC Name |

5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUIXWZEMZSSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569303 | |

| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121082-86-8 | |

| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。